1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol
Overview
Description
1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol is a chemical compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination and fluorination of a phenylpropanol derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanone derivatives, while reduction could produce phenylpropanol derivatives with fewer halogen atoms.
Scientific Research Applications
1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific halogenated structures.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of halogen atoms.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-1,1,2,2-tetrafluoroethane: A compound with similar halogenation but different structural framework.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol with different substitution patterns.
Uniqueness
1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol is unique due to the combination of chlorine and fluorine atoms on a phenylpropanol backbone. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,3-dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F4O/c10-8(12,13)7(16,9(11,14)15)6-4-2-1-3-5-6/h1-5,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSRRJXNAVHKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)Cl)(C(F)(F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285773 | |
Record name | 1,3-dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-88-2 | |
Record name | NSC42762 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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